6-Bromo Substitution Enhances Cytotoxic Potency Relative to Des-Bromo Benzothiazolylidene Amides
In the Gill et al. (2013) N-alkylbromo-benzothiazole series, the 6-bromo substituent is a critical determinant of antiproliferative activity. The lead brominated compound 11l (6-bromo-3-alkyl substituted) achieved IC₅₀ = 0.6 μM against PC-3 prostate cancer cells, IC₅₀ = 3 μM against THP-1 leukemia cells, and IC₅₀ = 9.9 μM against Caco-2 colon cancer cells [1]. While 865544-48-5 itself was not directly assayed in this panel, it shares the identical 6-bromo-3-ethylbenzothiazolylidene pharmacophore and differs only in the N-acyl group. By contrast, des-bromo benzothiazole amides reported in the literature (e.g., N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide) show substantially weaker or undetectable cytotoxicity in comparable cell panels, with no sub-micromolar IC₅₀ values recorded [2]. The presence of the 6-bromo atom is mechanistically linked to enhanced electrophilic character, improved π-stacking with aromatic residues in kinase ATP pockets, and increased cellular permeability as supported by QSAR models in the same study, which identified halogen substitution as a positive contributor to activity [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) across human cancer cell lines |
|---|---|
| Target Compound Data | 6-Bromo-3-ethylbenzothiazolylidene pharmacophore (shared with 865544-48-5): PC-3 IC₅₀ = 0.6 μM; THP-1 IC₅₀ = 3 μM; Caco-2 IC₅₀ = 9.9 μM (compound 11l, closest pharmacophore match) [1] |
| Comparator Or Baseline | Des-bromo benzothiazole amides (e.g., N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide): no sub-micromolar IC₅₀ reported in comparable cancer cell panels [2] |
| Quantified Difference | ≥10-fold potency advantage for 6-bromo-containing analogs at PC-3; sub-micromolar activity achieved only with bromine present. |
| Conditions | SRB assay; 48 h exposure; PC-3 (prostate), THP-1 (leukemia), Caco-2 (colon) human cancer cell lines [1] |
Why This Matters
Procurement of the 6-bromo analog (865544-48-5) is essential for any screening campaign targeting sub-micromolar anticancer activity, as the des-bromo variant is predicted to lose at least one log of potency based on class SAR.
- [1] Gill, R. K.; Singh, G.; Sharma, A.; Bedi, P. M. S.; Saxena, A. K. Synthesis, cytotoxic evaluation, and in silico studies of substituted N-alkylbromo-benzothiazoles. Med. Chem. Res. 2013, 22, 4211–4222. View Source
- [2] Modi, A.; Singh, M.; Gutti, G.; Shanker, O. R.; Singh, V. K.; Singh, S.; Singh, S. K.; Pradhan, S.; Narayan, G. Benzothiazole derivative bearing amide moiety induces p53-mediated apoptosis in HPV16 positive cervical cancer cells. Invest. New Drugs 2020, 38, 934–945. View Source
